

Protocol for O-methylation of 3-nitroacetophenone oxime

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Compound of Interest

Compound Name: *Methoxy[1-(3-nitrophenyl)ethylidene]amine*

CAS No.: 72278-09-2

Cat. No.: B3007543

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Application Note: Regioselective O-Methylation of 3-Nitroacetophenone Oxime

Executive Summary

This guide details the protocol for the regioselective O-methylation of 3-nitroacetophenone oxime. Unlike simple alcohols, oximes are ambident nucleophiles capable of reacting at either the oxygen (yielding oxime ethers) or the nitrogen (yielding nitrones).

The presence of the electron-withdrawing nitro group at the meta-position of the aromatic ring significantly increases the acidity of the oxime hydroxyl group (

), facilitating deprotonation by mild bases. This protocol prioritizes O-selectivity (>95%) using Potassium Carbonate (

) in Acetone, a robust method that minimizes nitron by-products common with harder electrophiles or polar protic solvents.

Scientific Foundation & Mechanism

The Ambident Nucleophile Challenge

Upon deprotonation, the oxime yields an oximate anion

- O-Alkylation (Kinetic & Thermodynamic Control): Reaction at the oxygen atom produces the oxime ether. This is favored by "hard" bases and conditions that maximize the charge density on the oxygen.
- N-Alkylation (Side Reaction): Reaction at the nitrogen produces a nitron. This is often observed with soft electrophiles or in solvents that solvate the oxygen anion heavily, leaving the nitrogen lone pair more accessible.

Impact of the 3-Nitro Group

The nitro group (

) exerts a strong inductive (

) and mesomeric (

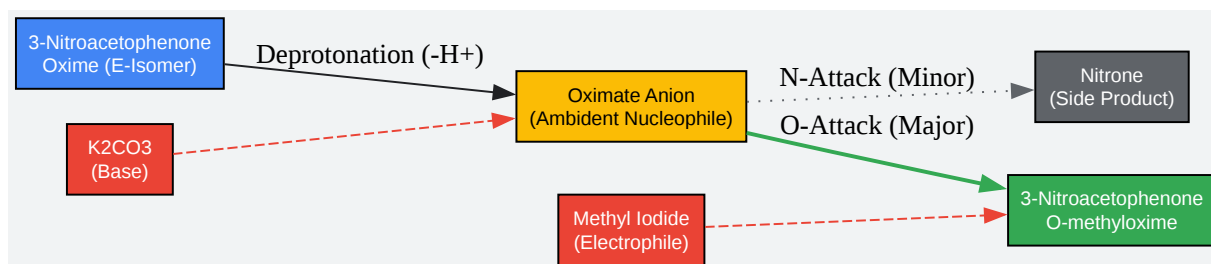
) withdrawing effect.

- Acidity: It stabilizes the oximate anion, making the starting material easier to deprotonate than unsubstituted acetophenone oxime.
- Stereochemistry: The bulky phenyl ring forces the oxime into the *trans*-isomer (phenyl and OH trans to each other) to minimize steric clash with the methyl group of the acetophenone backbone.

Mechanistic Pathway

The reaction proceeds via an

SN2 mechanism. The carbonate base deprotonates the oxime; the resulting anion attacks the methyl iodide.



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Figure 1: Mechanistic pathway highlighting the competition between O- and N-alkylation. The protocol conditions favor the green pathway.

Experimental Protocol

Reagents & Equipment

| Reagent | Role | Purity/Grade | Hazard Note |
|---------------------------|---------------------|---------------------|-------------------------|
| 3-Nitroacetophenone oxime | Substrate | >98% | Irritant |
| Methyl Iodide (MeI) | Alkylating Agent | 99% | Neurotoxin / Carcinogen |
| Potassium Carbonate () | Base | Anhydrous, Granular | Irritant |
| Acetone | Solvent | HPLC Grade, Dried | Flammable |
| Ethyl Acetate / Hexanes | Workup/Purification | ACS Grade | Flammable |

Step-by-Step Methodology

Step 1: Preparation of Anhydrous Conditions

- Ensure Acetone is dried over molecular sieves (3Å) for 24 hours prior to use. Water inhibits the reaction and consumes Methyl Iodide.
- Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

Step 2: Reaction Setup

- Charge the RBF with 3-nitroacetophenone oxime (1.0 equiv, e.g., 500 mg).
- Add Anhydrous Acetone (10 mL per gram of substrate).
- Add Potassium Carbonate (, 2.0 equiv). The excess base ensures complete deprotonation and scavenges HI formed during the reaction.
- Stir the suspension at Room Temperature (RT) for 15 minutes. Observation: The solution may turn a deeper yellow indicating anion formation.

Step 3: Addition of Electrophile

- CRITICAL SAFETY: In a fume hood, add Methyl Iodide (1.5 equiv) dropwise via syringe.
- Fit the flask with a reflux condenser.^[1]

Step 4: Reaction & Monitoring

- Heat the mixture to a gentle reflux () for 4–6 hours.
- TLC Monitoring: Use 20% Ethyl Acetate in Hexanes.
 - Starting Material (Oxime): Lower (due to H-bonding of OH).
 - Product (O-Methyl ether): Higher (loss of H-bond donor).

- Visualization: UV lamp (254 nm). The nitro group quenches fluorescence strongly.

Step 5: Workup

- Cool the reaction to RT.
- Filter off the solid inorganic salts (and KI) using a sintered glass funnel. Wash the cake with cold acetone.
- Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude yellow oil or solid.
- Extraction: Dissolve residue in Ethyl Acetate (20 mL), wash with water () and Brine ().
- Dry organic layer over , filter, and concentrate.[2]

Step 6: Purification

- Recrystallization:[3][4] If solid, recrystallize from Ethanol/Water (9:1).
- Flash Chromatography: If oil, purify on Silica Gel (Gradient: 5% 15% EtOAc/Hexanes).

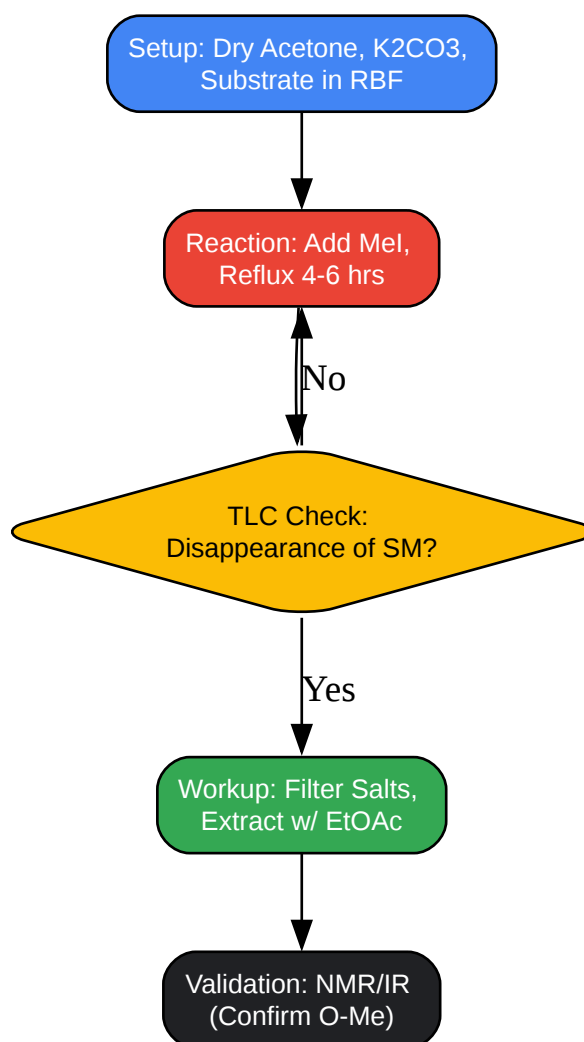
Quality Control & Validation

To ensure the protocol produced the correct O-isomer and not the N-isomer (nitro), use the following validation logic.

| Analytical Method | Expected Result (O-Isomer) | Diagnostic Feature |
|--------------------------|---|--|
| NMR (CDCl ₃) | Singlet at 3.9 – 4.1 ppm | Represents the group. (N-Me usually appears upfield or distinct due to charge). |
| IR Spectroscopy | Disappearance of broad band 3200–3400 cm ⁻¹ | Confirms loss of O-H stretch. |
| Melting Point | Sharp range (approx 45–50°C for O-Me derivative)* | Distinct from starting oxime (high MP). |

*Note: Exact MP depends on specific crystal polymorphs; NMR is the primary confirmation tool.

Workflow Visualization



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Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

- Low Yield:
 - Cause: Wet acetone. Water competes with the oxime for MeI (forming MeOH).
 - Fix: Use freshly activated molecular sieves. Increase MeI equivalents to 2.0.
- Presence of Nitrone (N-alkylation):
 - Cause: Solvent polarity too high or counter-ion effect.

- Fix: Switch solvent from Acetone to Toluene and use 18-Crown-6 (Phase Transfer Catalyst) with solid KOH. Non-polar solvents strictly disfavor charge separation, suppressing the nitron formation.
- Incomplete Reaction:
 - Cause: Steric hindrance of the

-isomer.
 - Fix: Switch to DMF (Dimethylformamide) as solvent. The reaction will be significantly faster (often

hour at RT) due to the high dielectric constant enhancing the nucleophilicity of the oximate anion. Warning: DMF is harder to remove during workup.

Safety & Compliance

- Methyl Iodide: Highly volatile and carcinogenic. All transfers must occur in a certified fume hood. Quench excess MeI with aqueous ammonia or dilute NaOH before disposal.
- Nitro Compounds: While 3-nitroacetophenone is stable, nitro-aromatics can be energetic. Avoid heating the dry residue excessively.

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